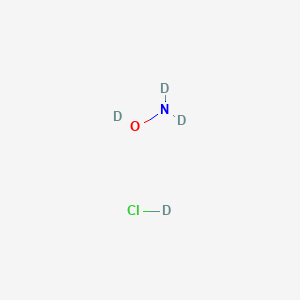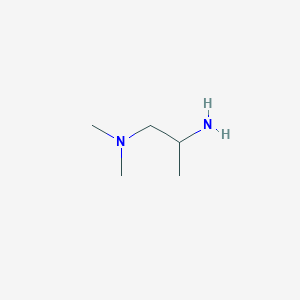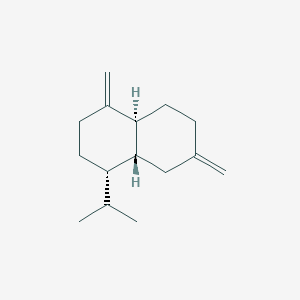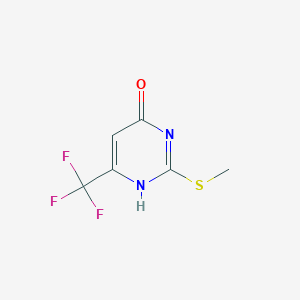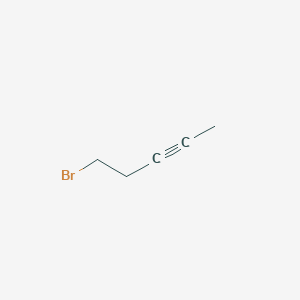
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-, also known as AHA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Urease is found in many bacteria and is a critical factor in the pathogenesis of urinary tract infections, kidney stones, and other diseases.
作用機序
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- inhibits urease by forming a stable complex with the active site of the enzyme. The complex prevents the binding of urea to the enzyme, thereby inhibiting its activity. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to be a competitive inhibitor of urease, meaning that it competes with urea for binding to the enzyme.
Biochemical and Physiological Effects:
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to have a variety of biochemical and physiological effects. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to reduce the production of ammonia in the urine, which is a critical factor in the formation of kidney stones. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has also been shown to reduce the growth of urease-producing bacteria in the urinary tract, thereby reducing the risk of urinary tract infections.
実験室実験の利点と制限
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has several advantages for lab experiments. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is a potent inhibitor of urease, which makes it an excellent tool for studying the role of urease in disease pathogenesis. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has some limitations for lab experiments. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is a synthetic compound, and its effects may not be representative of those of natural compounds. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- may also have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for research on Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-. One area of research is the development of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)--based therapies for the treatment of urinary tract infections, kidney stones, and other diseases. Another area of research is the development of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)--based diagnostic tools for the detection of urease-producing bacteria. Additionally, further research is needed to understand the biochemical and physiological effects of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- and to identify any potential off-target effects.
合成法
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- can be synthesized by the reaction of 3-bromo-4-butoxyphenol with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds under mild conditions and yields Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- as a white crystalline solid. The purity of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- can be improved by recrystallization from ethanol or ethyl acetate.
科学的研究の応用
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been extensively studied for its potential therapeutic applications in the treatment of urinary tract infections, kidney stones, and other diseases. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to be a potent inhibitor of urease, which is a critical factor in the pathogenesis of these diseases. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has also been investigated for its potential use as a diagnostic tool for the detection of urease-producing bacteria.
特性
CAS番号 |
15560-64-2 |
|---|---|
製品名 |
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- |
分子式 |
C12H16BrNO3 |
分子量 |
302.16 g/mol |
IUPAC名 |
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16BrNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
InChIキー |
LOKRZPSRQFVRBE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
正規SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
その他のCAS番号 |
15560-64-2 |
同義語 |
2-(3-Bromo-4-butoxyphenyl)acetohydroxamic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)
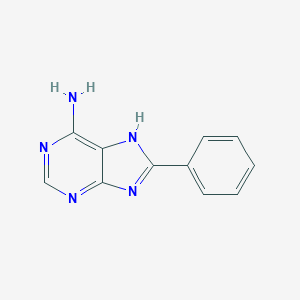
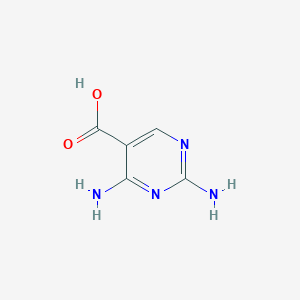
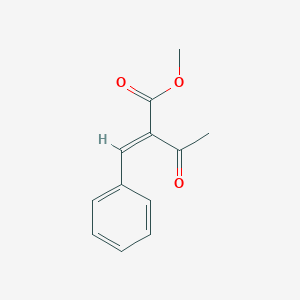

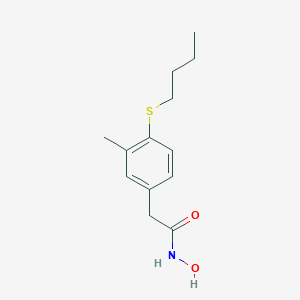

![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
